5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one
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Overview
Description
5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one is a complex organic compound that features a benzofuran ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the benzofuran or piperazine rings.
Scientific Research Applications
5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate its interactions with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity or modulating their function. The benzofuran ring can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide: This compound shares the piperazine moiety and exhibits similar biological activities.
Triazole-Pyrimidine Hybrids: These compounds also feature nitrogen-containing heterocycles and have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
What sets 5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one apart is its unique combination of the benzofuran and piperazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-(2-oxo-2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H16N2O3/c17-13(16-5-3-15-4-6-16)8-10-1-2-12-11(7-10)9-19-14(12)18/h1-2,7,15H,3-6,8-9H2 |
InChI Key |
RTHKNTKWNYZUAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC3=C(C=C2)C(=O)OC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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